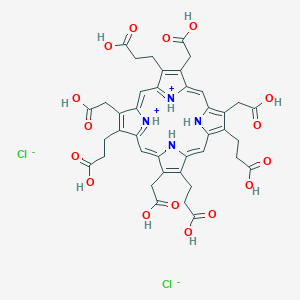

Uroporphyrin III dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

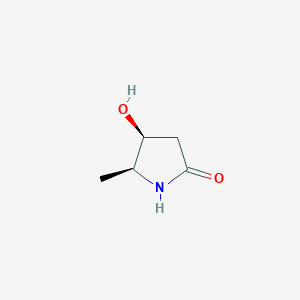

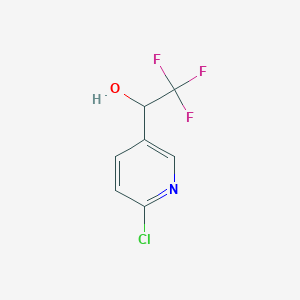

Uroporphyrinogen III is a tetrapyrrole and the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll, vitamin B12, and siroheme . It is a colorless compound, like other porphyrinogens . The Chinese name for Uroporphyrin III dihydrochloride is 卟啉 III 二盐酸盐 .

Synthesis Analysis

In the general porphyrin biosynthesis pathway, uroporphyrinogen III is derived from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The conversion entails a reversal of the last pyrrole unit (thus swapping the acetic and propionic acid groups) and a condensation reaction that closes the macrocycle by eliminating the final hydroxyl −OH with a hydrogen atom of the first ring .Molecular Structure Analysis

The molecular structure of uroporphyrinogen III can be described as a hexahydroporphine core, where each pyrrole ring has the hydrogen atoms on its two outermost carbons replaced by an acetic acid group (−CH2−COOH, “A”) and a propionic acid group (−CH2−CH2−COOH, “P”) . The groups are attached in an asymmetric way: going around the macrocycle, the order is AP-AP-AP-PA .Chemical Reactions Analysis

In the biosynthesis of hemes and chlorophylls, uroporphyrinogen III is converted into coproporphyrinogen III by the enzyme uroporphyrinogen III decarboxylase . In the biosynthesis of sirohemes, uroporphyrinogen III is converted by two methyl transferases to dihydrosirohydrochlorin, which is subsequently oxidized sirohydrochlorin, a precursor to the siroheme prosthetic group .Scientific Research Applications

Enzymatic Synthesis and Biological Applications

- Enzymatic Synthesis : Uroporphyrinogen III methylase, purified from a recombinant strain of E. coli, was found to convert uroporphyrinogen into dihydrosirohydrochlorin (precorrin-2) and subsequently into a novel trimethylpyrrocorphin. This transformation is significant for understanding the biosynthesis of porphyrins and related compounds (Warren et al., 1990).

Chromatographic Separation and Quantitative Determination

- Separation Techniques : Chromatographic methods have been developed for the separation and quantitative determination of free uroporphyrin isomers I and III. Such techniques are crucial for analytical studies in porphyrin chemistry and related medical research (Mundschenk, 1968).

Biosynthesis of Red Blood Pigment

- Role in Heme Biosynthesis : Uroporphyrinogen III is pivotal in the biosynthesis of heme, the red blood pigment. Studies have revealed multiple pathways for its formation and highlighted its thermodynamic favorability for producing uroporphyrin analogs, which have potential medical applications in diagnosis and therapy (Franck, 1982).

Structural Studies

- Crystal Structure Analysis : Understanding the crystal structure of human uroporphyrinogen III synthase provides insights into the enzyme’s mechanism and its role in various biosynthetic pathways, such as those forming heme and vitamin B12 (Mathews et al., 2001).

Assays and Biochemical Analysis

- Development of Assays : A rapid direct assay for uroporphyrinogen III cosynthetase was developed, enhancing the understanding and study of this enzyme, which is critical in the precursor formation of heme, chlorophyll, and vitamin B12 (Jordan et al., 1980).

Future Directions

Recent advances in understanding the pathogenesis and molecular genetic heterogeneity of porphyrias, a group of rare genetic disorders caused by abnormalities in heme biosynthesis, have led to improved diagnosis and treatment . These advances include DNA-based diagnoses for all the porphyrias, new understanding of the pathogenesis of the acute hepatic porphyrias, and new and experimental treatments for the erythropoietic porphyrias . These developments are relevant for the future directions of research involving Uroporphyrin III dihydrochloride.

properties

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFQWXFTTZDHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl2N4O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uroporphyrin III dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3104893.png)

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)